Tetrathermic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrathermic acid, also known as tetraoxosulfuric acid or oleum, is a highly reactive and corrosive chemical compound with the chemical formula H2S4O6. It is a colorless to pale yellow liquid that is soluble in water and has a strong sulfuric odor. Tetrathermic acid is widely used in various industrial processes such as the production of detergents, fertilizers, and dyes.

Mecanismo De Acción

Tetrathermic acid is a strong oxidizing agent that can react with a wide range of organic and inorganic substances. It can also act as a dehydrating agent and a catalyst in various chemical reactions. The mechanism of action of tetrathermic acid depends on the specific reaction it is involved in.

Biochemical and Physiological Effects:

Tetrathermic acid is highly corrosive and can cause severe burns upon contact with the skin and eyes. Inhalation of tetrathermic acid vapors can cause respiratory irritation and damage to the lungs. Ingestion of tetrathermic acid can cause severe damage to the digestive system and other internal organs. Therefore, it is important to handle tetrathermic acid with extreme caution and to use appropriate personal protective equipment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tetrathermic acid has several advantages and limitations when used in lab experiments. One of the main advantages is its strong oxidizing power, which makes it useful in a wide range of organic synthesis reactions. However, its highly corrosive nature and potential health hazards make it difficult to handle and require special precautions. Additionally, tetrathermic acid can react violently with certain substances and must be stored and handled carefully.

Direcciones Futuras

Future research on tetrathermic acid could focus on developing safer and more efficient methods for its synthesis and handling. Additionally, further studies could be conducted to explore its potential applications in various fields such as medicine, materials science, and environmental science. Finally, research could be conducted to investigate the environmental impact of tetrathermic acid and to develop methods for its safe disposal.

Métodos De Síntesis

Tetrathermic acid is mainly produced by the reaction of sulfur trioxide with sulfuric acid. The reaction can be represented as follows:

SO3 + H2SO4 → H2S4O6

This reaction is usually carried out in a reactor vessel under controlled conditions of temperature and pressure. The resulting tetrathermic acid is then diluted with water to the desired concentration.

Aplicaciones Científicas De Investigación

Tetrathermic acid has been widely used in scientific research for various purposes. It is commonly used as a strong oxidizing agent in organic synthesis, especially in the production of sulfonic acids and sulfates. Tetrathermic acid is also used as a catalyst in esterification reactions and as a dehydrating agent in the preparation of anhydrides. Additionally, tetrathermic acid is used as a desiccant in the purification of gases and as a reagent in the analysis of various substances.

Propiedades

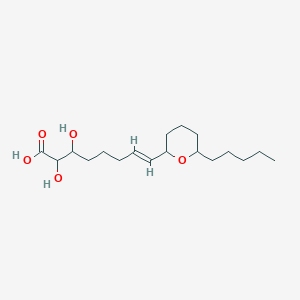

Número CAS |

146369-87-1 |

|---|---|

Nombre del producto |

Tetrathermic acid |

Fórmula molecular |

C18H32O5 |

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

(E)-2,3-dihydroxy-8-(6-pentyloxan-2-yl)oct-7-enoic acid |

InChI |

InChI=1S/C18H32O5/c1-2-3-5-9-14-11-8-12-15(23-14)10-6-4-7-13-16(19)17(20)18(21)22/h6,10,14-17,19-20H,2-5,7-9,11-13H2,1H3,(H,21,22)/b10-6+ |

Clave InChI |

FFTXYJMQKWFDRR-UXBLZVDNSA-N |

SMILES isomérico |

CCCCCC1CCCC(O1)/C=C/CCCC(C(C(=O)O)O)O |

SMILES |

CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)O)O)O |

SMILES canónico |

CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)O)O)O |

Sinónimos |

2,3-dihydroxy-9,13-oxy-7-octadecenoic 2,3-dihydroxy-9,13-oxy-7-trans-octadecenoic acid tetrathermic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)

![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)